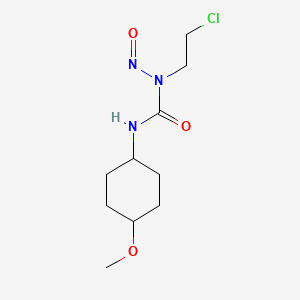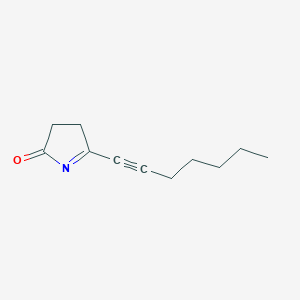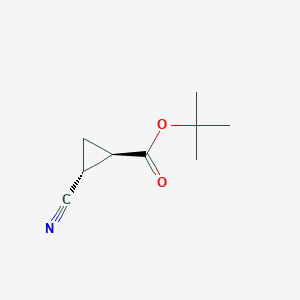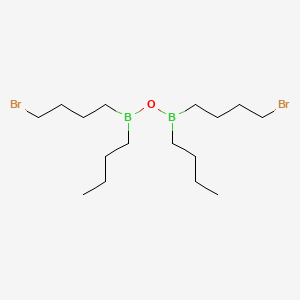
1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane is an organoboron compound characterized by the presence of bromobutyl and dibutyldiboroxane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane typically involves the reaction of dibutyldiboroxane with 1,4-dibromobutane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The boron atoms in the compound can undergo oxidation to form boronic acids or borate esters.
Reduction Reactions: The compound can be reduced to form diborane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or sodium perborate are used for oxidation reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted boron compounds such as boronic esters or amides.
Oxidation Reactions: Products include boronic acids or borate esters.
Reduction Reactions: Products include diborane derivatives.
科学的研究の応用
1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials such as polymers and nanomaterials.
Medicinal Chemistry: It is investigated for its potential use in drug development and as a precursor for boron-containing pharmaceuticals.
Catalysis: The compound is used as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of 1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane involves its ability to undergo various chemical transformations. The bromine atoms in the compound can participate in nucleophilic substitution reactions, while the boron atoms can undergo oxidation or reduction reactions. These transformations enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis.
類似化合物との比較
Similar Compounds
1,3-Bis(4-bromobutyl)benzene: Similar in structure but lacks the boron atoms.
1,3-Dibromobutane: Contains bromine atoms but lacks the boron and dibutyldiboroxane groups.
Dibutyldiboroxane: Contains the boron and dibutyldiboroxane groups but lacks the bromobutyl groups.
Uniqueness
1,3-Bis(4-bromobutyl)-1,3-dibutyldiboroxane is unique due to the presence of both bromobutyl and dibutyldiboroxane groups. This combination of functional groups imparts unique chemical properties to the compound, making it a valuable reagent in various chemical reactions and applications.
特性
CAS番号 |
61632-71-1 |
|---|---|
分子式 |
C16H34B2Br2O |
分子量 |
423.9 g/mol |
IUPAC名 |
4-bromobutyl-[4-bromobutyl(butyl)boranyl]oxy-butylborane |
InChI |
InChI=1S/C16H34B2Br2O/c1-3-5-11-17(13-7-9-15-19)21-18(12-6-4-2)14-8-10-16-20/h3-16H2,1-2H3 |
InChIキー |
NKTPAXPEYCHJMG-UHFFFAOYSA-N |
正規SMILES |
B(CCCC)(CCCCBr)OB(CCCC)CCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B14593275.png)

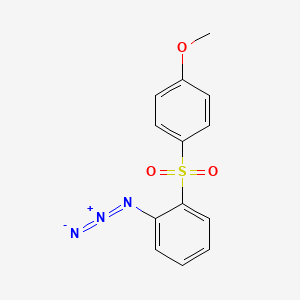
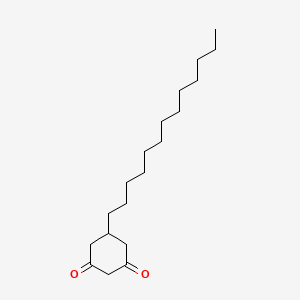
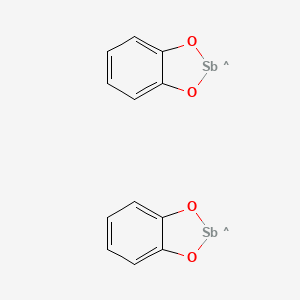
![1-(4-Chlorophenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanimine](/img/structure/B14593309.png)
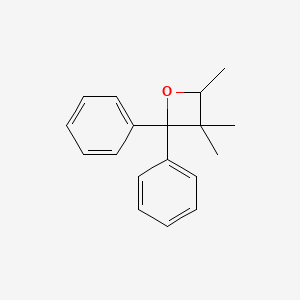
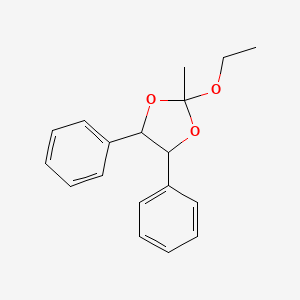
![Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane](/img/structure/B14593328.png)
